molecular formula C10H4Cl2FNO3 B1419225 5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid CAS No. 763109-73-5

5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid

Cat. No.: B1419225
CAS No.: 763109-73-5
M. Wt: 276.04 g/mol
InChI Key: GYGRZIHMRZATQY-UHFFFAOYSA-N
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Description

5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid is a chemical compound with the CAS Number: 763109-73-5 . It has a molecular weight of 276.05 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for this compound is 5-(2,4-dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid . The InChI code for this compound is 1S/C10H4Cl2FNO3/c11-5-2-6(12)7(13)1-4(5)9-3-8(10(15)16)14-17-9/h1-3H,(H,15,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 276.05 . It is typically a white to yellow solid . The storage temperature is typically +4C .

Scientific Research Applications

  • Fluorescent Imaging and Cancer Research:

    • Fluorescent compounds like 5-aminolevulinic acid (5-ALA) have been used for real-time intraoperative visualization of tumors and their boundaries, particularly in high-grade glioma surgeries. This application demonstrates the importance of fluorogenic compounds in enhancing surgical outcomes by allowing surgeons to see tumor margins more clearly during operations (Georges et al., 2019).
  • Bioisosterism in Drug Design:

    • Novel carboxylic acid bioisosteres have been explored to improve pharmacological profiles of drugs. This includes developing substitutes for carboxylic acid-containing drugs to circumvent issues such as unforeseen toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes (Horgan & O’ Sullivan, 2021).
  • Microbial Visualization in Soil:

    • Techniques such as fluorescence microscopy have been employed to visualize soil microorganisms in situ, using various fluorochromes that bind to specific cellular components. This approach aids in understanding the spatial relationships of indigenous bacteria within different soil microhabitats (Li, Dick, & Tuovinen, 2004).

Mechanism of Action

Properties

IUPAC Name

5-(2,4-dichloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2FNO3/c11-5-2-6(12)7(13)1-4(5)9-3-8(10(15)16)14-17-9/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGRZIHMRZATQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501193342
Record name 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-73-5
Record name 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=763109-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,4-Dichloro-5-fluorophenyl)-3-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501193342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,4-DICHLORO-5-FLUOROPHENYL)-3-ISOXAZOLECARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
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5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
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5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
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5-(2,4-Dichloro-5-fluorophenyl)isoxazole-3-carboxylic acid
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